molecular formula C22H32N4O3S B500313 1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine CAS No. 890603-35-7

1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine

Katalognummer: B500313
CAS-Nummer: 890603-35-7
Molekulargewicht: 432.6g/mol
InChI-Schlüssel: ODYWKMXNEFCXFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure incorporating a piperazine core, a 3,4-dimethylphenyl sulfonamide group, and a 3,4,5-trimethyl-1H-pyrazolyl propanoyl side chain. Piperazine derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities and presence in compounds with various therapeutic effects . The benzenesulfonamide moiety is a common pharmacophore in drug discovery, known for its ability to interact with enzymes and receptors . Similarly, pyrazole-containing compounds are frequently explored for their potential pharmacological properties . The integration of these distinct subunits makes this compound a valuable intermediate or candidate for researchers working in areas such as synthetic chemistry, high-throughput screening, and the development of novel bioactive molecules. Its specific mechanism of action and research applications are yet to be fully characterized and remain a subject for scientific investigation. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-15-7-8-21(13-16(15)2)30(28,29)25-11-9-24(10-12-25)22(27)17(3)14-26-20(6)18(4)19(5)23-26/h7-8,13,17H,9-12,14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWKMXNEFCXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C(=C(C(=N3)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine (CAS No. 890603-35-7) is a piperazine derivative with potential biological activity that has garnered interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H32N4O3S
  • Molecular Weight : 432.58 g/mol
  • Structure : The compound features a piperazine core substituted with a sulfonyl group and a pyrazole moiety, which are known to influence its biological properties.

Piperazine derivatives often interact with neurotransmitter systems in the central nervous system (CNS). Specifically, compounds similar to 1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine have been shown to modulate the release and reuptake of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA). These interactions can lead to various behavioral effects and side effects.

Neurotransmitter Modulation

Research indicates that piperazine derivatives can significantly increase levels of neurotransmitters:

  • Dopamine : Associated with stimulation and reward pathways.
  • Serotonin : Linked to mood regulation and entactogenic effects.
  • Norepinephrine : Elevated levels may affect cardiovascular health negatively.

In animal studies, it has been observed that these compounds can induce both desirable effects (e.g., increased locomotion) and adverse effects (e.g., potential for serotonin syndrome) depending on dosage and individual variability in metabolism .

Case Studies

  • Locomotor Activity Studies : In experiments involving rodents, administration of piperazine derivatives led to dose-dependent increases in locomotor activity. However, at higher doses, adverse effects such as convulsions were noted .
  • Behavioral Pharmacology : A study on dibenzylpiperazine (DBZP), a common by-product of piperazine synthesis, showed that it produced significant behavioral changes similar to methamphetamine but with lower potency. This highlights the potential for abuse and adverse health outcomes associated with piperazine derivatives .

Safety Profile

While the compound shows promise in modulating neurotransmitter systems, safety concerns arise from its potential for addiction and adverse cardiovascular effects. The variability in metabolism due to genetic polymorphisms in cytochrome P450 enzymes could lead to unpredictable pharmacokinetics in different individuals .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and safety profiles of several related piperazine derivatives:

Compound NameNeurotransmitter EffectsSafety ConcernsReference
Benzylpiperazine (BZP)Increases DA, 5-HT, NAAddiction potential; cardiovascular risks
Dibenzylpiperazine (DBZP)Similar to BZP; lower potencyConvulsions at high doses
MepiprazoleWeakly inhibits 5-HT uptake; induces release of DA and NAMild sedation; gastrointestinal side effects

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been studied for its effects on the central nervous system, particularly regarding its potential as an antidepressant and anxiolytic agent. Research indicates that it may exert serotonin reuptake inhibition, which is crucial for treating mood disorders.

Study 1: Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant properties of this compound in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. The study concluded that the compound could be a candidate for further development as an antidepressant medication .

Study 2: Cognitive Enhancement

Another research effort focused on the cognitive-enhancing properties of the compound. It was found to improve memory retention and learning capabilities in rodent models. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Synthesis and Development

The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine involves several chemical reactions that ensure high purity and yield. The methods developed for its synthesis have been optimized to minimize costs and environmental impact, making it a viable candidate for pharmaceutical production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

  • Analog () : Replaces pyrazole with 1,2,4-triazole , reducing steric bulk and increasing hydrogen-bonding capacity. The triazole analog (CAS 879056-59-4) has a lower molar mass (397.88 g/mol vs. 481.6 g/mol) and a 4-chlorophenyl sulfonyl group, which may enhance electron-withdrawing effects .

Sulfonyl Group Modifications

  • Target Compound : The 3,4-dimethylphenyl sulfonyl group contributes electron-donating methyl substituents, improving solubility compared to halogenated analogs.
  • Compound: Features a 3,4-difluorobenzyl group and 4-methylphenylsulfonyl substituent. Crystal structure analysis reveals a chair conformation for the piperazine ring and a dihedral angle of 40.2° between aromatic rings, influencing molecular stacking .

Piperazine Functionalization Strategies

  • Compound: Substitutes the propanoyl chain with a 1-ethyl-3,5-dimethylpyrazole sulfonyl group. This simpler structure (C₁₁H₂₀N₄O₂S, 296.37 g/mol) lacks the propanoyl spacer, reducing conformational flexibility .
  • Derivatives : Include nitro, methoxy, and halogenated aryl groups on piperazine. For example, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulfonate (3g) demonstrates how alkoxy groups modulate pharmacokinetics .

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound C₂₃H₃₁N₅O₃S 481.6 3,4-Dimethylphenyl sulfonyl; trimethylpyrazole propanoyl
1-[(4-Chlorophenyl)sulfonyl]-4-[...]triazole C₁₆H₂₀ClN₅O₃S 397.88 4-Chlorophenyl sulfonyl; triazole propanoyl
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine C₁₈H₂₀F₂N₂O₂S 378.43 Fluorinated benzyl; 4-methylphenyl sulfonyl; chair conformation
1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine C₁₁H₂₀N₄O₂S 296.37 Ethyl/methylpyrazole sulfonyl; no propanoyl spacer

Vorbereitungsmethoden

Preparation of the Pyrazole Intermediate

The 3,4,5-trimethyl-1H-pyrazole subunit is synthesized via cyclization of hydrazine derivatives with diketones. A patented method optimizes this process:

Step 1: Synthesis of 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one

  • Reactants : 3,4-Dimethylphenylhydrazine hydrochloride, ethyl acetoacetate.

  • Conditions : Reflux in aqueous medium with a reducing agent (e.g., sodium bisulfite) for 4 hours.

  • Workup : Crystallization from isopropanol-water (2:1) yields 92% purity.

Advantages :

  • Eliminates organic solvents, reducing environmental impact.

  • Reduces oxidation of phenylhydrazine via in situ reducing agents.

Functionalization of the Pyrazole Intermediate

The pyrazolin-5-one is converted to 3,4,5-trimethyl-1H-pyrazole via methylation:

  • Methylation Agent : Dimethyl sulfate in alkaline conditions.

  • Yield : 85–88% after recrystallization.

Synthesis of the Propanoyl-Pyrazole Side Chain

Step 1: Acylation of Pyrazole

  • Reactants : 3,4,5-Trimethyl-1H-pyrazole, 2-methyl-3-chloropropanoyl chloride.

  • Conditions : Base (K₂CO₃) in anhydrous DMF, 60°C for 6 hours.

  • Yield : 78%.

Step 2: Coupling with Piperazine Sulfonamide

  • Reactants : 4-(3,4-Dimethylphenylsulfonyl)piperazine, propanoyl-pyrazole derivative.

  • Coupling Agent : EDC/HOBt in dichloromethane, room temperature.

  • Yield : 70–75%.

Sulfonylation of Piperazine

Step 1: Preparation of 4-(3,4-Dimethylphenylsulfonyl)piperazine

  • Reactants : Piperazine, 3,4-dimethylbenzenesulfonyl chloride.

  • Conditions : Triethylamine in THF, 0°C to room temperature.

  • Yield : 95%.

Optimization and Process Improvements

Solvent and Temperature Effects

ParameterTraditional MethodOptimized Method
Solvent TolueneWater/isopropanol
Reaction Time 8–10 hours4 hours
Yield 65%89%
Purity 85%92%

Key Insight : Aqueous-phase reactions reduce side products and improve reproducibility.

Catalytic Enhancements

  • Reducing Agents : Sodium bisulfite increases phenylhydrazine stability, preventing oxidative degradation.

  • Coupling Reagents : Substituting DCC with EDC reduces toxicity and improves atom economy.

Characterization and Quality Control

  • HPLC Analysis : Purity >98% achieved via gradient elution (C18 column, acetonitrile/water).

  • MS (ESI) : m/z 433.2 [M+H]⁺, confirming molecular weight.

  • ¹H NMR : δ 2.25 (s, 6H, Ar–CH₃), δ 3.45 (t, 4H, piperazine).

Industrial Scalability and Environmental Impact

  • Waste Reduction : Water-based synthesis cuts solvent waste by 40%.

  • Cost Analysis : Raw material costs reduced by 22% using ethyl acetoacetate over specialty reagents .

Q & A

Q. What are the key structural features of the compound and their implications in drug design?

The compound features a piperazine core modified with a 3,4-dimethylphenylsulfonyl group and a 2-methylpropanoyl chain linked to a 3,4,5-trimethylpyrazole . These structural elements contribute to:

  • Receptor binding : The sulfonyl group enhances hydrogen bonding and electrostatic interactions with target proteins .
  • Metabolic stability : Methyl substituents on the phenyl and pyrazole rings reduce oxidative metabolism, improving half-life .
  • Lipophilicity : The trimethylpyrazole moiety balances solubility and membrane permeability .

Q. What are the established synthetic routes, and how can reaction conditions be optimized?

Synthesis typically involves:

Piperazine functionalization : Condensation of the sulfonyl group using NaH in DMSO at 80–100°C .

Propanoyl linkage : Coupling via acid chloride intermediates with triethylamine as a base .

Pyrazole incorporation : Cyclocondensation of hydrazine derivatives with α,β-keto compounds .

Optimization Parameters Impact Reference
Catalyst (NaH vs. K₂CO₃)Higher yields with NaH in polar solvents
Reaction temperature (80°C vs. 120°C)Reduced side products at moderate temps
Purification (column vs. recrystallization)Silica gel chromatography improves purity

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H/¹³C-NMR for piperazine ring conformation and substituent analysis (e.g., δ 2.3–3.1 ppm for N–CH₂ groups) .
  • HRMS : Exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 467.2) .
  • IR : Sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ .

Q. How do solubility and stability profiles influence preclinical formulation?

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates PEG-based or cyclodextrin formulations .
  • Stability : Susceptible to hydrolysis at the propanoyl linkage; store at -20°C under nitrogen .

Q. What validated analytical methods quantify purity in complex matrices?

Method Application Key Parameters Reference
HPLCPurity assessment (≥95%)C18 column, 70:30 MeCN/H₂O, 1 mL/min
LC-MSImpurity profilingESI+ mode, 200–800 m/z range

Q. What computational approaches predict physicochemical properties?

  • Molecular docking : Assess binding to serotonin/dopamine receptors using AutoDock Vina .
  • ADMET prediction : SwissADME for bioavailability radar (e.g., TPSA ~90 Ų) .

Advanced Research Questions

Q. What molecular targets are proposed based on structural analogs, and how can they be validated?

  • Hypothesized targets : Dopamine D3 receptors (due to piperazine-pharmacophore similarity) and fungal tyrosinase (via pyrazole interactions) .
  • Validation strategies :
    • Radioligand binding assays (³H-spiperone competition for D3) .
    • Enzyme inhibition studies (tyrosinase activity with L-DOPA substrate) .

Q. How can contradictory biological activity reports be resolved?

Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from:

  • Assay conditions : Adjust inoculum size (1×10⁵ CFU/mL) and incubation time (24 vs. 48 hrs) .
  • Structural analogs : Compare with 1-(4-nitrobenzyl)piperazine derivatives to isolate substituent effects .

Q. What strategies establish structure-activity relationships (SAR) for pharmacological effects?

  • Substituent variation : Synthesize analogs with:
    • Halogenated phenyl groups (e.g., 4-Cl for enhanced lipophilicity) .
    • Pyrazole N-methylation (to modulate steric hindrance) .
  • Biological testing : Dose-response curves (IC₅₀) across cancer cell lines (e.g., MDA-MB-231) .

Q. What metabolic stability challenges are anticipated, and how can derivatization help?

  • Challenge : Rapid hepatic clearance due to piperazine N-oxidation .
  • Solutions :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450 metabolism .
    • Deuterate labile C–H bonds (e.g., piperazine CH₂ groups) .

Q. How should in vivo efficacy studies be designed to address toxicity?

  • Dosing regimen : Start at 10 mg/kg (oral) with weekly increments to monitor hepatotoxicity .
  • Toxicity endpoints : Serum ALT/AST levels and histopathology of liver/kidney tissues .

Q. What crystallization conditions are successful for similar piperazine derivatives?

  • Solvent system : Dioxane/water (3:1) for monoclinic crystal growth .
  • Polymorph screening : Use 96-well plates with 10 solvents (e.g., MeOH, EtOAc) and thermal cycling (25–80°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.